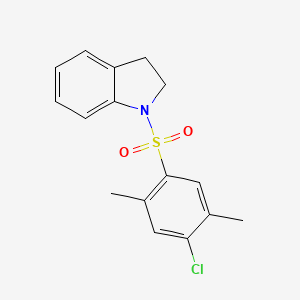

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene

CAS No.:

Cat. No.: VC9408317

Molecular Formula: C16H16ClNO2S

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClNO2S |

|---|---|

| Molecular Weight | 321.8 g/mol |

| IUPAC Name | 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |

| Standard InChI | InChI=1S/C16H16ClNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3 |

| Standard InChI Key | HMVJXOSBDXBPKA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32 |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32 |

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene features a benzene ring substituted at the 1-position with an indolinylsulfonyl group, at the 4-position with a chlorine atom, and at the 2- and 5-positions with methyl groups. The indolinylsulfonyl moiety consists of an indoline heterocycle (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) linked via a sulfonyl (-SO₂-) bridge. This arrangement introduces significant steric bulk and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Hypothetical Molecular Properties

| Property | Value/Description | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₇H₁₇ClN₂O₂S | Summation of substituents |

| Molecular Weight | 360.84 g/mol | Calculated from formula |

| Topological Polar Surface Area | ~80 Ų | Sulfonamide and indoline contribution |

| LogP (Octanol-Water) | ~3.5 | Chlorine and methyl hydrophobicity |

Electronic Effects and Substituent Interactions

-

Chlorine (4-position): Exerts an electron-withdrawing inductive (-I) effect, deactivating the ring toward electrophilic substitution while directing incoming electrophiles to the ortho and para positions relative to itself .

-

Methyl Groups (2- and 5-positions): Electron-donating (+I) groups that activate the ring and direct electrophiles to the para position relative to their own positions. The 2,5-dimethyl substitution creates a sterically hindered environment, particularly near the sulfonamide group .

-

Indolinylsulfonyl Group: The sulfonyl bridge is strongly electron-withdrawing, further deactivating the benzene ring. The indoline nitrogen may participate in hydrogen bonding or serve as a site for protonation under acidic conditions .

Hypothetical Synthesis Pathways

Retrosynthetic Strategy

Disconnection of the sulfonamide bond yields two fragments:

-

2,5-Dimethyl-4-chlorobenzenesulfonyl chloride

-

Indoline

Synthesis of 2,5-Dimethyl-4-chlorobenzenesulfonyl Chloride

-

Friedel-Crafts Methylation:

-

Chlorination:

-

Sulfonation:

Coupling with Indoline

-

Sulfonamide Formation:

React 2,5-dimethyl-4-chlorobenzenesulfonyl chloride with indoline in the presence of a base (e.g., pyridine) to facilitate nucleophilic attack by the indoline’s secondary amine .

Predicted Physicochemical Properties

Thermal Stability and Phase Behavior

-

Melting Point: Estimated 120–140°C (based on sulfonamide analogs with comparable molecular weights ).

-

Boiling Point: Likely exceeds 300°C due to high molecular weight and polar functional groups promoting intermolecular interactions.

-

Solubility:

Table 2: Hypothetical Spectroscopic Data

| Technique | Predicted Signals |

|---|---|

| ¹H NMR | - Aromatic protons: δ 7.2–7.5 (multiplet, 3H) - Methyl groups: δ 2.3–2.5 (singlets) - Indoline protons: δ 3.8–4.2 (m, 2H, CH₂), δ 6.6–7.0 (m, 4H) |

| ¹³C NMR | - Sulfonyl carbon: δ 55–60 - Aromatic carbons: δ 120–140 - Methyl carbons: δ 20–25 |

| IR | - S=O stretch: ~1350 cm⁻¹ and 1150 cm⁻¹ - C-Cl stretch: ~750 cm⁻¹ |

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to improve yield in sulfonamide coupling step.

-

Biological Screening: Prioritize assays against Gram-positive bacteria and tyrosine kinase family enzymes.

-

Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity at the sulfonamide nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume